6-(1H-tetrazol-1-yl)pyridin-3-amine
Overview
Description
6-(1H-tetrazol-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C6H6N6 and its molecular weight is 162.156. The purity is usually 95%.
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Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
“6-(1H-tetrazol-1-yl)pyridin-3-amine” is a compound that contains a tetrazole and a pyridine ring. Compounds containing these structures have been found to interact with a variety of biological targets. For example, tetrazoles can act as bioisosteres of carboxylic acids due to their similar pKa values . Pyridines, on the other hand, are often found in bioactive molecules .
Mode of Action
The mode of action of “this compound” would depend on its specific target. Tetrazoles can form hydrogen bonds with their targets due to the presence of nitrogen and hydrogen atoms . Pyridines can participate in π-π stacking interactions due to their aromatic nature .
Biochemical Pathways
Without specific information on the target of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing tetrazoles and pyridines have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific chemical structure and formulation. Tetrazoles are more soluble in lipids than carboxylic acids, which could potentially enhance the compound’s ability to penetrate cell membranes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. Compounds containing tetrazoles and pyridines have been found to exhibit a wide range of biological activities .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the protonation state of tetrazoles can change depending on the pH, which could potentially affect their interaction with targets .
Properties
IUPAC Name |
6-(tetrazol-1-yl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-1-2-6(8-3-5)12-4-9-10-11-12/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBSDPJTZQQRKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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